2-Acetamido-5-nitrobenzoic acid
Overview
Description
2-Acetamido-5-nitrobenzoic acid is an aromatic compound characterized by the presence of both acetamido and nitro functional groups. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that nitro compounds, such as 2-acetamido-5-nitrobenzoic acid, are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Mode of Action
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
It is known that molecular weight is an important aspect of therapeutic drug action .
Result of Action
The nitro group in nitro compounds, like this compound, has a full positive charge on nitrogen and a half-negative charge on each oxygen . This could potentially influence the compound’s interactions at the molecular and cellular level.
Action Environment
It is known that the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as temperature and pressure.
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions involve interactions with various enzymes and biomolecules, but specific interactions of 2-Acetamido-5-nitrobenzoic acid have not been reported.
Metabolic Pathways
It is known that benzoic acid derivatives can be prepared by oxidation of nitrotoluene with nitric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-5-nitrobenzoic acid typically involves the nitration of acetanilide followed by oxidation. The nitration process introduces the nitro group into the aromatic ring, and subsequent oxidation converts the intermediate to the desired product. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature and reaction time to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Electrophilic Substitution: Sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 2-Amino-5-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2-Amino-5-nitrobenzoic acid and acetic acid.
Scientific Research Applications
2-Acetamido-5-nitrobenzoic acid is widely used in:
Chemistry: As an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of specialty chemicals and as a reagent in analytical chemistry.
Comparison with Similar Compounds
- 2-Amino-5-nitrobenzoic acid
- 2-Acetamido-3-nitrobenzoic acid
- 2-Acetamido-4-nitrobenzoic acid
Comparison: 2-Acetamido-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain synthetic applications and research contexts due to its specific electronic and steric properties.
Properties
IUPAC Name |
2-acetamido-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-8-3-2-6(11(15)16)4-7(8)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTQWLSLKHKTST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298683 | |
Record name | 2-acetamido-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3558-18-7 | |
Record name | 2-(Acetylamino)-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3558-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 125367 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3558-18-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-acetamido-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Acetylamino)-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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